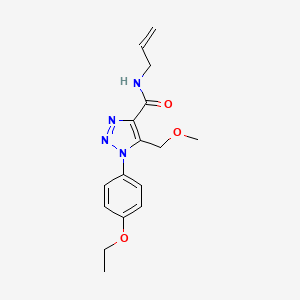
1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as antimicrobial, antifungal, and anticancer agents. This article focuses on the biological activity of this specific triazole derivative, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C14H18N4O3
- Molecular Weight : 286.32 g/mol
- Structural Characteristics : The compound features a triazole ring, an ethoxyphenyl group, and a methoxymethyl substituent, which are critical for its biological activity.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a range of biological activities. The specific compound under review has shown promise in various areas:
Antimicrobial Activity
Studies have demonstrated that triazole derivatives possess significant antibacterial properties. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 2 µg/mL |
| Escherichia coli | 1 - 4 µg/mL |
| Pseudomonas aeruginosa | 0.25 - 1 µg/mL |
These MIC values suggest that the compound may be more effective than some conventional antibiotics like ciprofloxacin in certain contexts .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. The compound has been evaluated against various fungal strains, showing effectiveness comparable to established antifungals. For example:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.5 - 2 |
| Aspergillus niger | 1 - 3 |
These findings indicate that the compound could serve as a potential treatment option for fungal infections .
Anticancer Properties
Recent studies have explored the anticancer potential of triazole derivatives. The compound has been subjected to cytotoxicity assays against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 - 20 |
| MCF-7 (breast cancer) | 15 - 30 |
| A549 (lung cancer) | 12 - 25 |
The IC50 values indicate moderate to high cytotoxicity against these cancer cell lines, suggesting that this triazole derivative may inhibit tumor growth effectively .
The biological activity of triazoles is often attributed to their ability to interfere with essential cellular processes. For instance:
- Antibacterial Mechanism : Triazoles may inhibit bacterial DNA synthesis by targeting DNA gyrase, leading to cell death.
- Antifungal Mechanism : They disrupt ergosterol biosynthesis in fungal membranes.
- Anticancer Mechanism : The compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cytokine release.
Case Studies
A recent study published in MDPI highlighted the synthesis and evaluation of new triazole derivatives, including compounds structurally related to our focus compound. These studies confirmed significant antibacterial and antifungal activity against a range of pathogens and demonstrated that structural modifications can enhance potency .
属性
IUPAC Name |
1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-prop-2-enyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-4-10-17-16(21)15-14(11-22-3)20(19-18-15)12-6-8-13(9-7-12)23-5-2/h4,6-9H,1,5,10-11H2,2-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYAHFVDHZLQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC=C)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














